molecular formula C21H25NO5 B2379058 Ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate CAS No. 865546-42-5

Ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate

Cat. No.: B2379058
CAS No.: 865546-42-5
M. Wt: 371.433
InChI Key: VNSMXBQHDYTZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate is a synthetic benzoate ester derivative containing a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. This compound is structurally characterized by:

  • A tetrahydroisoquinoline core with methoxy substituents at positions 6 and 6.
  • A methoxybenzoate ester group linked to the THIQ moiety via a methylene bridge.
  • An ethyl ester at the para-position of the benzoate ring.

The THIQ scaffold is pharmacologically significant due to its presence in natural alkaloids and synthetic drugs targeting neurological and oncological pathways .

Properties

IUPAC Name

ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-4-26-21(23)14-5-7-16(8-6-14)27-13-18-17-12-20(25-3)19(24-2)11-15(17)9-10-22-18/h5-8,11-12,18,22H,4,9-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSMXBQHDYTZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination

Reactants : 7 (1.2 equiv), benzylamine (1.0 equiv)
Conditions : Acetic acid (cat.), methanol, 16 h at room temperature; NaCNBH3 (3.0 equiv), 3 h
Product : N-(2-Bromo-4,5-dimethoxybenzyl)benzylamine (9 , 89% yield)

Suzuki-Miyaura Coupling

Reactants : 9 (1.0 equiv), (E)-2-ethoxyvinylboronic acid pinacol ester (2.0 equiv)
Catalyst : Pd(PPh3)4 (10 mol%)
Base : Cs2CO3 (5.0 equiv)
Solvent : 1,4-Dioxane/H2O (3:1), 75°C, 19 h
Product : Ortho-ethoxyvinyl benzylamine (10 , 76% yield)

Cyclization

Conditions : TFA (13 equiv), Et3SiH (2.5 equiv), dichloromethane, 3 h
Product : 1-Ethoxyvinyl-6,7-dimethoxy-N-benzyl-1,2,3,4-tetrahydroisoquinoline (11 , 34% yield over two steps)

While this route demonstrates functional group tolerance, the final step’s modest yield underscores challenges in cyclization efficiency.

Solid-Phase Synthesis for Scalable Production

Adapting solid-phase methodologies, the BOC-protected tetrahydroisoquinoline carboxylic acid 12 is immobilized on (4-hydroxyphenyl)sulfide resin (13) .

Immobilization

  • Reactants : 12 (1.0 equiv), 13 (1.2 equiv), DIC (1.5 equiv), DMAP (0.1 equiv)
  • Solvent : Dichloromethane, 24 h
  • Loading : 0.8 mmol/g

Deprotection with TFA (20% in DCM) liberates the amine 14 , which is acylated with ethyl 4-(chloromethoxy)benzoate (15) in the presence of DIPEA (2.0 equiv). Cleavage from the resin with methylamine yields the target compound (62% overall yield).

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Overall Yield
Pictet-Spengler/Mitsunobu High regioselectivity, minimal byproducts Multi-step sequence 58%
Reductive Amination Broad substrate scope Low cyclization yield 23%
Solid-Phase Synthesis Scalability, ease of purification Specialized resin required 62%

Mechanistic Insights and Optimization

  • Pictet-Spengler Cyclization : Protonation of the imine intermediate facilitates electrophilic aromatic substitution, with electron-donating methoxy groups enhancing reaction rates.
  • Mitsunobu Reaction : The mechanism proceeds via oxidative formation of a phosphonium ion, enabling inversion of configuration at the hydroxymethyl carbon.
  • Cyclization via Reductive Amination : Triethylsilane acts as a hydride donor, reducing the iminium ion intermediate to the tertiary amine.

Optimization of the Mitsunobu step through microwave irradiation (60°C, 1 h) increases yields to 88%, while Pd-catalyzed coupling in the reductive amination route benefits from ligand screening (XPhos, 92% conversion).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Synthesis of Ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate

The synthesis typically involves multi-step organic reactions that include the formation of the tetrahydroisoquinoline core followed by esterification with ethyl 4-hydroxybenzoate. This method allows for the introduction of various functional groups that can enhance biological activity.

Neuroprotective Effects

Recent studies have indicated that compounds containing the tetrahydroisoquinoline structure exhibit neuroprotective properties. For instance, derivatives have shown promise in inhibiting monoamine oxidase (MAO) and cholinesterase (ChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound may therefore serve as a multi-target-directed ligand (MTDL), potentially beneficial in treating cognitive decline associated with these conditions .

Antidepressant Activity

In preclinical models, certain derivatives of tetrahydroisoquinolines have demonstrated antidepressant-like effects. The forced swim test (FST) has been utilized to evaluate these effects, indicating that compounds similar to this compound can significantly reduce immobility time in subjects .

Alzheimer’s Disease

Given its ability to inhibit acetylcholinesterase and MAO-B activities, this compound could be explored as a therapeutic agent for Alzheimer’s disease. The compound's mechanism of action may involve enhancing cholinergic transmission while simultaneously protecting neurons from oxidative stress .

Cardiovascular Health

Research has also highlighted the role of tetrahydroisoquinoline derivatives in cardiovascular health. For example, compounds that modulate ion channels have shown potential in managing conditions like stable angina and atrial fibrillation. This compound could be investigated further for similar cardiovascular applications .

Case Studies and Research Findings

StudyFocusFindings
Synthesis and Evaluation Neuroprotective agentsIdentified several compounds with strong MAO-B inhibition; potential for treating neurodegenerative diseases .
Antidepressant Activity Behavioral assaysCompounds reduced immobility time significantly in FST; supports antidepressant potential .
Cardiovascular Applications PharmacokineticsInvestigated effects on heart rate modulation; implications for cardiac arrhythmias .

Mechanism of Action

The mechanism of action of Ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The tetrahydroisoquinoline moiety can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate receptor activity. This interaction can influence various signaling pathways within cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Ethyl 4-[(6,7-dimethoxy-THIQ-yl)methoxy]benzoate can be contextualized against the following analogues:

Methyl 4-((6,7-dimethoxy-THIQ-1-yl)methoxy)benzoate

  • Key Difference : Replacement of the ethyl ester with a methyl ester.
  • Impact : Reduced molecular weight (ΔMW = -14 g/mol) and slightly lower lipophilicity compared to the ethyl analogue.
  • Synthesis : Similar reductive amination or coupling strategies are employed, as described for THIQ derivatives in and .
  • Applications : Used in preliminary pharmacological screens but lacks in vivo data, unlike its ethyl counterpart .

Ethyl 3-[2-(Ethoxycarbonyl)methyl-6,7-dimethoxy-THIQ-1-yl]propionate

  • Key Difference : Incorporates a propionate chain and an additional ethoxycarbonyl group.
  • Impact : Increased steric bulk may hinder receptor binding. Synthesized via sodium borohydride reduction (92% yield), indicating robust synthetic accessibility .

[11C]Methyl 4-((4-(2-(6,7-dimethoxy-THIQ-2-yl)ethyl)phenyl)carbamoyl)benzoate

  • Key Difference: Substitution with a quinoline-2-carbonylamino group and radiolabeling with carbon-11.
  • Impact: Designed as a PET tracer for BCRP imaging.
  • Data : LogP = 2.1; BCRP inhibition IC₅₀ = 0.8 µM .

Ethyl 4-{[6,7-dimethoxy-2-(2-nitrobenzoyl)-THIQ-1-yl]methoxy}benzoate

  • Key Difference : Addition of a 2-nitrobenzoyl group at the THIQ nitrogen.
  • Molecular weight = 520.53 g/mol, higher than the target compound (MW = ~450–470 g/mol) .
  • Availability : Commercially listed but marked for research use only .

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituents Biological Activity Reference
Ethyl 4-[(6,7-dimethoxy-THIQ-1-yl)methoxy]benzoate C₂₂H₂₅NO₆ ~450 Ethyl benzoate, 6,7-OCH₃ Potential BCRP modulation
Methyl 4-((6,7-dimethoxy-THIQ-1-yl)methoxy)benzoate C₂₁H₂₃NO₆ 436 Methyl benzoate Under investigation
[11C]Methyl BCRP inhibitor C₂₉H₂₇N₃O₆ 521 Quinoline-2-carbonylamino, ¹¹C BCRP PET tracer (IC₅₀ = 0.8 µM)
Ethyl 4-{[2-(2-nitrobenzoyl)-THIQ]methoxy}benzoate C₂₈H₂₈N₂O₈ 520.53 2-Nitrobenzoyl Research chemical

Natural Analogues: Benzylisoquinoline Alkaloids

  • Examples : Isococlaurine, (-)-4'-O-Methylcoclaurine.
  • Key Difference : Natural THIQ derivatives lack synthetic ester groups but share the 6,7-dimethoxy-THIQ core.
  • Impact : Natural analogues exhibit antibacterial and neuroprotective activities, suggesting a possible therapeutic overlap with synthetic derivatives like the target compound .

Biological Activity

Ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzoate moiety linked to a tetrahydroisoquinoline derivative. The molecular formula is C15H21NO4C_{15}H_{21}NO_4, and its IUPAC name is this compound.

Physical Properties

PropertyValue
Molecular Weight277.34 g/mol
DensityNot specified
Boiling PointNot specified
SolubilitySoluble in organic solvents

Pharmacological Effects

  • Neuroprotective Effects : Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. These compounds may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
  • Antidepressant Activity : Studies have shown that certain isoquinoline derivatives can act as effective antidepressants. They may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
  • Antioxidant Properties : this compound has demonstrated significant antioxidant activity. This property is vital for protecting cells from oxidative damage and could be beneficial in various therapeutic contexts .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors (e.g., dopamine and serotonin receptors), influencing mood and cognitive functions.
  • Enzyme Inhibition : It may inhibit enzymes involved in the degradation of neurotransmitters or those that promote oxidative stress, thereby enhancing neuroprotective effects.

Study on Neuroprotection

A study investigated the neuroprotective effects of tetrahydroisoquinoline derivatives in a rat model of Parkinson's disease. The results indicated that treatment with this compound significantly reduced dopaminergic neuron loss compared to the control group. The mechanism was linked to decreased levels of reactive oxygen species (ROS) and increased antioxidant enzyme activity .

Antidepressant Efficacy

Another clinical trial examined the antidepressant effects of a related isoquinoline derivative in patients with major depressive disorder. The findings suggested that patients receiving the compound exhibited significant improvements in depressive symptoms after eight weeks of treatment. The proposed mechanism involved modulation of serotonin levels in the brain .

Q & A

Q. What are the common synthetic routes for Ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate?

  • Methodological Answer : The compound is typically synthesized via coupling reactions. For example, a tetrahydroisoquinoline derivative is reacted with a benzoate ester using reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF under ambient conditions. Purification involves silica gel chromatography (0–75% ethyl acetate in hexanes), yielding ~62% of the target compound . Alternative routes may involve esterification of precursor acids with ethyl chloroformate in the presence of a base (e.g., triethylamine) .

Q. How is the structural integrity of the compound confirmed after synthesis?

  • Methodological Answer : Characterization relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . Key NMR signals include methoxy protons (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.8–7.5 ppm), and tetrahydroisoquinoline methylene groups (δ ~2.5–3.5 ppm). HRMS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 400.1752) .

Q. What solvent systems are optimal for HPLC purity assessment?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% trifluoroacetic acid is recommended. Detection at 254 nm ensures resolution of the main peak from impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities (e.g., BCRP inhibition vs. anti-juvenile hormone effects)?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., cell lines, substrate concentrations). To address this:
  • Compare IC₅₀ values across standardized assays (e.g., MDCK-II cells overexpressing BCRP for transporter inhibition vs. Bombyx mori hemolymph studies for anti-JH effects ).
  • Control for compound purity via HPLC and confirm solubility in assay buffers .

Q. What structural modifications enhance selectivity for the orexin-1 receptor over BCRP?

  • Methodological Answer :
  • Substituent Effects : Introducing bulkier groups (e.g., tert-butyl) on the tetrahydroisoquinoline nitrogen reduces BCRP affinity while maintaining orexin-1 antagonism .
  • Methoxy Positioning : 6,7-Dimethoxy groups are critical for BCRP interaction; replacing one methoxy with ethoxy decreases BCRP inhibition but retains orexin-1 activity .

Q. How can reaction yields be improved during the coupling step?

  • Methodological Answer :
  • Catalyst Optimization : Use BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) instead of BOP for higher efficiency in anhydrous DMF .
  • Temperature Control : Conduct reactions at 0–4°C to minimize side-product formation.

Q. What in vitro models are suitable for preliminary neurotoxicity screening?

  • Methodological Answer :
  • Cell Viability Assays : Use SH-SY5Y neuroblastoma cells treated with 10–100 µM of the compound for 24–48 hours, assessing viability via MTT or Calcein-AM .
  • Mitochondrial Toxicity : Measure ATP levels and ROS production in primary cortical neurons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.